

# (S,R,S)-Ahpc-peg4-nhs ester molecular weight and formula

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## Compound of Interest

Compound Name: (S,R,S)-Ahpc-peg4-nhs ester

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## Technical Data Sheet: (S,R,S)-Ahpc-peg4-nhs Ester

Audience: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the bifunctional molecule **(S,R,S)-Ahpc-peg4-nhs ester**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Data

The fundamental quantitative properties of **(S,R,S)-Ahpc-peg4-nhs ester** are summarized below. This data is essential for stoichiometric calculations in experimental design and for analytical characterization.

Property	Value	Citation
Molecular Weight	803.92 g/mol	[1]
Molecular Formula	C38H53N5O12S	[2]
Purity	≥98% (typical)	[2]
CAS Number	2757045-59-1	[2]

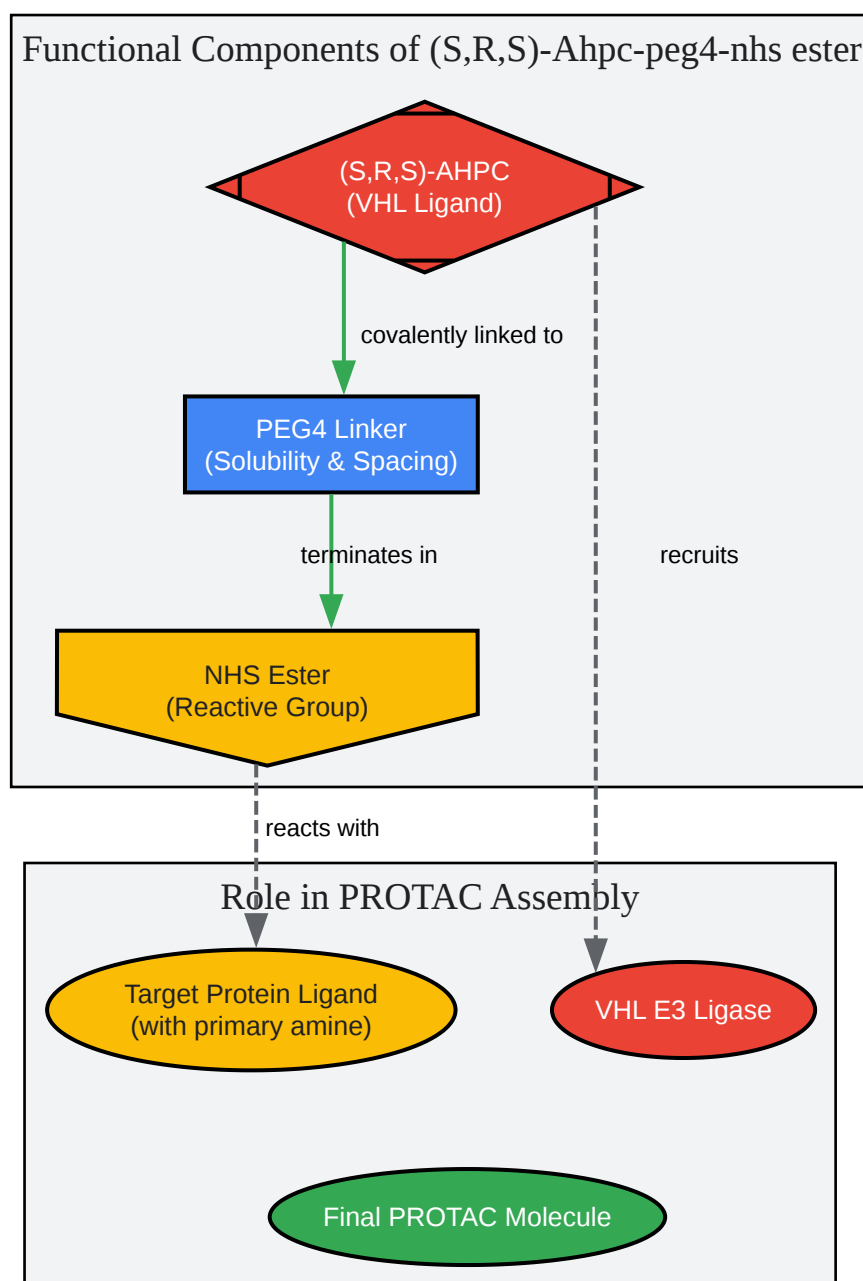
## Molecular Structure and Functionality

**(S,R,S)-Ahpc-peg4-nhs ester** is a heterobifunctional linker designed for PROTAC synthesis.

[1][2] Its structure is modular, consisting of three key components that dictate its function in targeted protein degradation.

- **(S,R,S)-AHPC Moiety:** This is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cell's protein disposal machinery.[3] The specific (S,R,S) stereochemistry is the active conformation for VHL recruitment.
- **PEG4 Spacer:** A polyethylene glycol (PEG) linker with four repeating units. This hydrophilic spacer enhances the molecule's solubility in aqueous solutions and provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.[1][2]
- **NHS Ester:** An N-hydroxysuccinimide ester is a reactive group at the terminus of the PEG linker. It readily reacts with primary amines (e.g., on a ligand for a target protein) to form a stable amide bond, facilitating the final step of PROTAC assembly.[4]

The logical relationship between these components is illustrated in the diagram below.

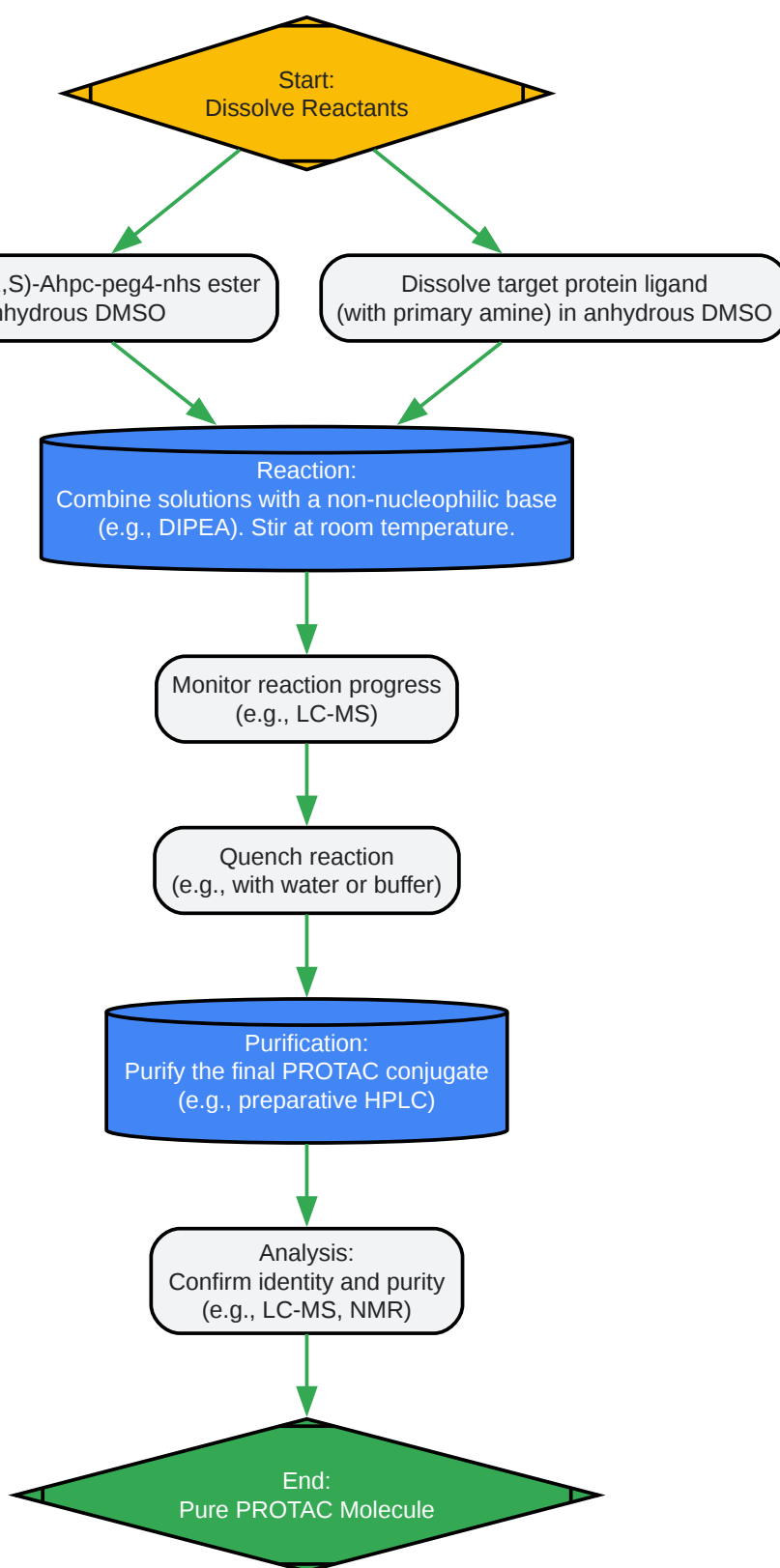


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Diagram of the molecular components and their roles.

## Experimental Protocols: A General Workflow

While specific experimental conditions are target-dependent, the following outlines a general workflow for the conjugation of **(S,R,S)-Ahpc-peg4-nhs ester** to a target protein ligand containing a primary amine.



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General workflow for PROTAC synthesis.

#### Note on Experimental Design:

- Solvent: Anhydrous aprotic solvents like DMSO or DMF are crucial to prevent hydrolysis of the NHS ester.
- Base: A non-nucleophilic base (e.g., DIPEA, triethylamine) is typically added to deprotonate the primary amine on the target ligand, increasing its nucleophilicity.
- Monitoring: Reaction progress should be monitored by analytical techniques such as LC-MS to determine the consumption of starting materials and the formation of the desired product.
- Purification: Purification is most commonly achieved by reverse-phase preparative HPLC to isolate the final PROTAC conjugate from unreacted starting materials and byproducts.

This technical guide provides the core data and a foundational understanding of **(S,R,S)-Ahpc-peg4-nhs ester** for its application in PROTAC development. Researchers should consult peer-reviewed literature for specific protocols related to their protein of interest.

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## References

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